N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide
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Overview
Description
N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple chlorine atoms, a nitro group, and a sulfonamide group. Its unique chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of the imine group: This step involves the reaction of 4-chlorobenzaldehyde with an amine to form the imine intermediate.
Nitration: The nitro group is introduced via nitration, typically using nitric acid and sulfuric acid.
Sulfonation: The sulfonamide group is formed by reacting the intermediate with a sulfonating agent, such as chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of chlorine atoms.
Scientific Research Applications
N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may:
Bind to enzymes or receptors: Affecting their activity and leading to biological effects.
Disrupt cellular processes: Such as DNA replication or protein synthesis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide can be compared with other similar compounds, such as:
N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(4-nitrophenoxy)benzene-1-sulfonamide: Differing in the position of the nitro group.
N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-methoxyphenoxy)benzene-1-sulfonamide: Featuring a methoxy group instead of a nitro group.
Properties
IUPAC Name |
4-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3O5S/c20-11-3-1-10(2-4-11)19(24)25-32(29,30)13-8-15(22)18(16(23)9-13)31-17-6-5-12(26(27)28)7-14(17)21/h1-9H,(H2,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLXJQRBDWGKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NS(=O)(=O)C2=CC(=C(C(=C2)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/S(=O)(=O)C2=CC(=C(C(=C2)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl)/N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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